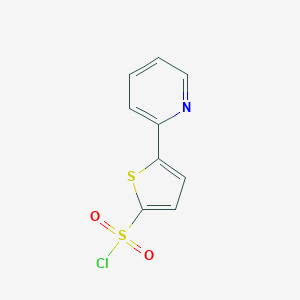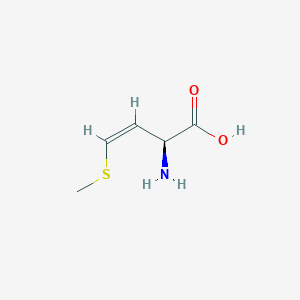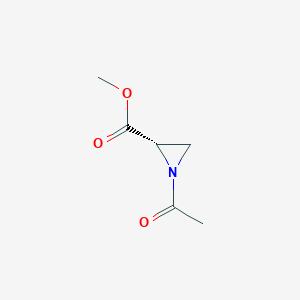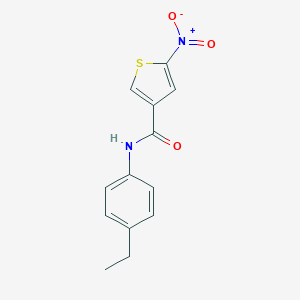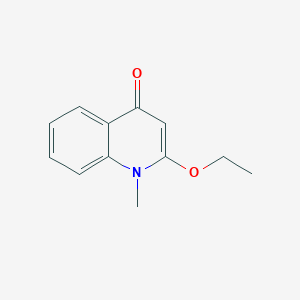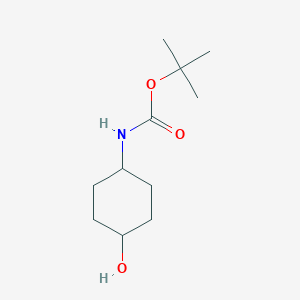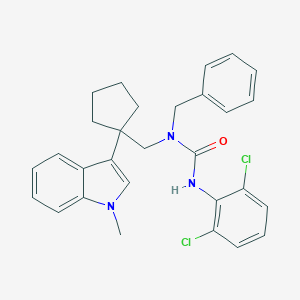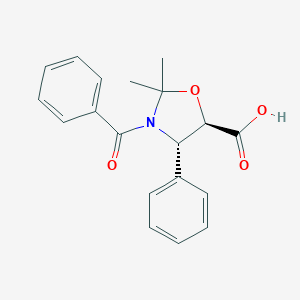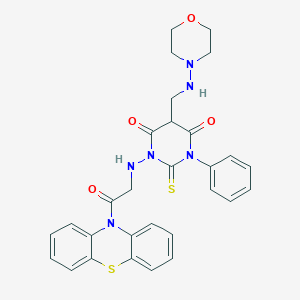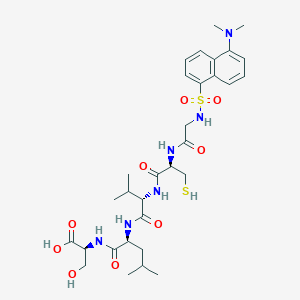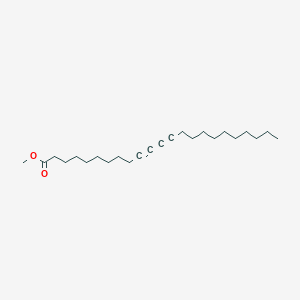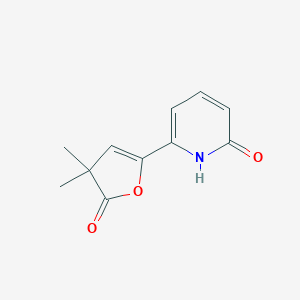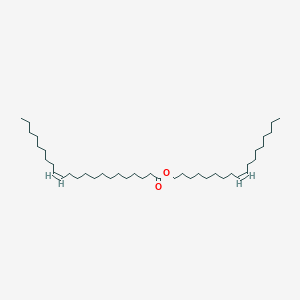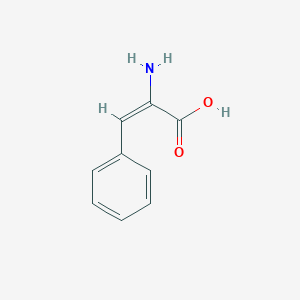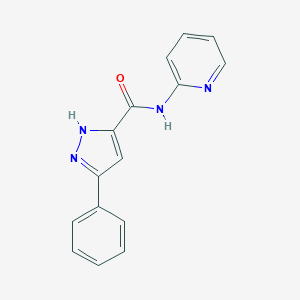
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- (referred to as PP2A inhibitor compound) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an essential enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and apoptosis. PP2A inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism Of Action
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound exerts its effects by inhibiting the activity of protein phosphatase 2A (1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-), an essential enzyme that regulates various cellular processes, including cell cycle progression, cell growth, and apoptosis. By inhibiting 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical And Physiological Effects
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has several advantages for lab experiments, including its potent inhibitory effects on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitors.
3. Investigation of the potential synergistic effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound with other anticancer agents.
4. Studies to determine the molecular mechanisms underlying the neuroprotective effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
5. Investigation of the potential therapeutic applications of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound in other diseases, such as autoimmune disorders and metabolic diseases.
Synthesis Methods
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can be synthesized by various methods, including the reaction of 5-phenyl-2-pyridinecarboxylic acid with hydrazine hydrate to form 5-phenylpyrazole-3-carboxylic acid hydrazide. The resulting hydrazide can be further reacted with various substituted pyridinecarboxaldehydes to form 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
130421-48-6 |
|---|---|
Product Name |
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- |
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
InChI Key |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Other CAS RN |
130421-48-6 |
synonyms |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



